molecular formula C7H10ClNO2 B13702056 O-(4-Methoxyphenyl)hydroxylamine Hydrochloride

O-(4-Methoxyphenyl)hydroxylamine Hydrochloride

Cat. No.: B13702056
M. Wt: 175.61 g/mol
InChI Key: RKUVZXWTQAVTCW-UHFFFAOYSA-N
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Description

O-(4-Methoxyphenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C7H10ClNO2 . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-methoxyphenyl group. This compound is typically found as a white to off-white crystalline powder and is soluble in water and alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxime Hydrolysis Method: One common method involves the hydrolysis of oximes.

    Electrodialysis Coupled with Hydrolysis: A novel method involves the coupling of electrodialysis with oxime hydrolysis.

Industrial Production Methods: Industrial production often employs the oxime hydrolysis method due to its simplicity and efficiency. The process involves the use of mild reaction conditions and readily available reagents, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Produces nitroso derivatives.

    Reduction: Yields the corresponding amine.

    Substitution: Results in various substituted hydroxylamine derivatives.

Mechanism of Action

The mechanism of action of O-(4-Methoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.

Comparison with Similar Compounds

  • O-(4-Methylphenyl)hydroxylamine Hydrochloride
  • O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
  • O-(4-Chlorophenyl)hydroxylamine Hydrochloride

Comparison:

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

O-(4-methoxyphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c1-9-6-2-4-7(10-8)5-3-6;/h2-5H,8H2,1H3;1H

InChI Key

RKUVZXWTQAVTCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)ON.Cl

Origin of Product

United States

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